molecular formula C7H6Br3NO B289828 2,3,6-Tribromo-5-ethoxypyridine

2,3,6-Tribromo-5-ethoxypyridine

Cat. No.: B289828
M. Wt: 359.84 g/mol
InChI Key: SIQNZMWJOBUXBY-UHFFFAOYSA-N
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Description

2,3,6-Tribromo-5-ethoxypyridine is a brominated pyridine derivative with the molecular formula C7H6Br3NO and a molecular weight of 359.84 g/mol . This compound is characterized by the presence of three bromine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5,6-tribromopyridin-3-yl ether typically involves the bromination of a pyridine derivative followed by etherification. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions to achieve selective bromination at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of ethyl 2,5,6-tribromopyridin-3-yl ether may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Tribromo-5-ethoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ethyl 2,5,6-tribromopyridin-3-yl ether include:

Major Products Formed

The major products formed from the reactions of ethyl 2,5,6-tribromopyridin-3-yl ether depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2,3,6-Tribromo-5-ethoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,5,6-tribromopyridin-3-yl ether involves its interaction with specific molecular targets and pathways. The presence of bromine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

2,3,6-Tribromo-5-ethoxypyridine can be compared with other brominated pyridine derivatives, such as:

  • 2,3,5-Tribromopyridine
  • 2,4,6-Tribromopyridine
  • 2,5-Dibromopyridine

These compounds share similar structural features but differ in the position and number of bromine atoms, which can influence their chemical properties and reactivity. This compound is unique due to its specific substitution pattern and the presence of an ethoxy group, which can affect its solubility and reactivity .

Properties

Molecular Formula

C7H6Br3NO

Molecular Weight

359.84 g/mol

IUPAC Name

2,3,6-tribromo-5-ethoxypyridine

InChI

InChI=1S/C7H6Br3NO/c1-2-12-5-3-4(8)6(9)11-7(5)10/h3H,2H2,1H3

InChI Key

SIQNZMWJOBUXBY-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(N=C1Br)Br)Br

Canonical SMILES

CCOC1=CC(=C(N=C1Br)Br)Br

Origin of Product

United States

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